2-(4-Fluorobenzoyl)oxirane
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Overview
Description
2-(4-Fluorobenzoyl)oxirane, also known as oxiranyl (4-fluorophenyl) ketone, is an organic compound with the molecular formula C9H7FO2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 can cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids, such as meta-chloroperoxybenzoic acid (MCPBA), react with alkenes to form oxiranes.
Industrial Production Methods
Industrial production of oxiranes, including 2-(4-Fluorobenzoyl)oxirane, often involves the catalytic oxidation of alkenes. For example, ethylene oxide is produced on an industrial scale by the catalytic oxidation of ethylene by air .
Chemical Reactions Analysis
Types of Reactions
Ring-Opening Reactions: Oxiranes can undergo ring-opening reactions, which can proceed via S_N2 or S_N1 mechanisms depending on the reaction conditions and the nature of the epoxide.
Nucleophilic Substitution: Oxiranes can react with nucleophiles such as amines and carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Amines, carboxylic acids
Catalysts: Tertiary amines
Solvents: Dichloromethane, methanol
Major Products
β-Hydroxypropyl Esters: Formed from the reaction of oxiranes with carboxylic acids.
Scientific Research Applications
2-(4-Fluorobenzoyl)oxirane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzoyl)oxirane involves its reactivity as an epoxide. The compound can undergo nucleophilic attack, leading to ring-opening reactions. For example, in the presence of a tertiary amine catalyst, the oxirane ring can be opened by a carboxylic acid, forming a β-hydroxypropyl ester . The reaction proceeds through a series of parallel consecutive stages, including the quaternization of the amine and the nucleophilic attack by the carboxylate anion .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzoyl)benzoic Acid: Similar in structure but contains a carboxylic acid group instead of an epoxide ring.
Flubendazole: Contains a fluorobenzoyl group but is used as an anthelmintic.
Uniqueness
2-(4-Fluorobenzoyl)oxirane is unique due to its epoxide ring, which imparts distinct reactivity compared to other fluorobenzoyl compounds. This reactivity makes it valuable in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C9H7FO2 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(4-fluorophenyl)-(oxiran-2-yl)methanone |
InChI |
InChI=1S/C9H7FO2/c10-7-3-1-6(2-4-7)9(11)8-5-12-8/h1-4,8H,5H2 |
InChI Key |
OIAKXZWJQIBNDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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